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Compound of Interest

Compound Name: 2-Amino-5-ethylbenzoic acid

Cat. No.: B1277802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Amino-5-ethylbenzoic acid (C₉H₁₁NO₂), a valuable building block in organic synthesis

and drug discovery. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents predicted data based on established spectroscopic

principles and data from analogous structures. Detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

provided to facilitate its characterization in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Amino-5-ethylbenzoic
acid. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~11.0 - 13.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~7.6 Singlet 1H
Aromatic H (position

6)

~7.0 Doublet 1H
Aromatic H (position

4)

~6.7 Doublet 1H
Aromatic H (position

3)

~5.0 Broad Singlet 2H Amine (-NH₂)

~2.5 Quartet 2H Methylene (-CH₂)

~1.1 Triplet 3H Methyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~168 Carboxylic Acid Carbonyl (C=O)

~148 Aromatic C-NH₂

~135 Aromatic C-CH₂CH₃

~130 Aromatic CH (position 6)

~120 Aromatic CH (position 4)

~118 Aromatic C-COOH

~115 Aromatic CH (position 3)

~28 Methylene (-CH₂)

~15 Methyl (-CH₃)
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Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment

3400 - 3300 N-H Stretch (Amine)

3300 - 2500 O-H Stretch (Carboxylic Acid)

2970 - 2850 C-H Stretch (Aliphatic)

1710 - 1680 C=O Stretch (Carboxylic Acid)

1620 - 1580 N-H Bend (Amine) & C=C Stretch (Aromatic)

1300 - 1200 C-N Stretch (Aromatic Amine)

1250 - 1000 C-O Stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment

165 [M]⁺ (Molecular Ion)

148 [M - OH]⁺

136 [M - C₂H₅]⁺

120 [M - COOH]⁺

92 [C₆H₆N]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Protocol:
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Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-ethylbenzoic acid in approximately

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

[2] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard proton pulse program.

Typical spectral width: -2 to 14 ppm.

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a standard carbon pulse program with proton decoupling.

Typical spectral width: 0 to 220 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to

determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric and instrumental interferences.

Sample Preparation: Place a small amount of solid 2-Amino-5-ethylbenzoic acid onto the

ATR crystal.

Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[2]

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak will correspond to the molecular weight of the compound. The

fragmentation pattern provides structural information.[3]

Visualizations
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The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for FTIR spectroscopy (ATR).
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Sample Introduction & Ionization Mass Analysis & Detection Data Output
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Caption: General workflow for Mass Spectrometry (EI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1277802?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

